1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
Overview
Description
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that features a pyrazole ring, a naphthalene sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Naphthalene Sulfonylation: The naphthalene ring is sulfonylated using similar conditions.
Coupling with Piperazine: The final step involves coupling the sulfonylated pyrazole and naphthalene derivatives with piperazine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or oxygen in dimethyl sulfoxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, dimethyl sulfoxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrazole or naphthalene rings .
Scientific Research Applications
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is unique due to the presence of both pyrazole and naphthalene sulfonyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s ability to interact with a variety of molecular targets, making it a versatile tool in scientific research .
Properties
IUPAC Name |
1-[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-17-21(16-23-24(17)2)33(30,31)26-12-10-25(11-13-26)22(27)9-14-32(28,29)20-8-7-18-5-3-4-6-19(18)15-20/h3-8,15-16H,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGWKVLHLGLWOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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